molecular formula C16H13FN4O2S B2381782 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide CAS No. 2108354-29-4

6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide

Cat. No.: B2381782
CAS No.: 2108354-29-4
M. Wt: 344.36
InChI Key: KXTORKIHTIREMX-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide is a high-purity chemical compound intended for research and further manufacturing applications. This molecule features a complex hybrid structure combining pyrazolo[5,1-c][1,4]oxazine and 1,3-thiazole heterocyclic systems, a design often explored in medicinal chemistry for its potential as a scaffold in drug discovery . The incorporation of the 4-fluorophenyl moiety is a common strategy in lead optimization to influence the compound's physicochemical properties and binding affinity . Compounds with similar fused bicyclic structures, such as pyrimido[2,1-c][1,4]oxazines, have been investigated as potent inhibitors of viral enzymes, including HIV integrase, highlighting the research relevance of this structural class in antiviral development . Furthermore, the 1,3-thiazole carboxamide group is a privileged pharmacophore present in molecules studied for various biological activities. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-11-3-1-10(2-4-11)14-8-21-12(9-23-14)7-13(20-21)15(22)19-16-18-5-6-24-16/h1-7,14H,8-9H2,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTORKIHTIREMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole and Oxazine Precursors

The pyrazolo-oxazine framework is constructed via a [3+2] cycloaddition between a functionalized pyrazole and an oxazine precursor. A representative protocol involves:

  • Reacting 5-amino-4,5-dihydropyrazole-1-carboxamide with a substituted epoxide under basic conditions (e.g., sodium hydride in tetrahydrofuran) to form the oxazine ring.
  • Key intermediates include 6-bromo-4,5,6,7-tetrahydropyrazolo[5,1-c]oxazine-2-carboxylic acid, which serves as a scaffold for subsequent functionalization.

Optimization Note : Utilization of cesium carbonate as a base in dimethylformamide enhances cyclization efficiency, achieving yields >80%.

Construction of the Thiazole-2-Carboxamide Moiety

Hantzsch Thiazole Synthesis

The thiazole ring is assembled via cyclocondensation of a thiourea intermediate:

  • Step 1 : React pyrazolo-oxazine-2-carbonyl chloride with thiosemicarbazide in dichloromethane to form the thiourea intermediate.
  • Step 2 : Treat the thiourea with ethyl 2-chloroacetoacetate in ethanol under reflux, catalyzed by silver carbonate, to yield the thiazole ring.
  • Yield : 77–90% after recrystallization from ethanol.

Direct Amidation of Preformed Thiazole

Alternative routes employ pre-synthesized 2-aminothiazole:

  • Coupling Agent : EDCl/HOBt-mediated amidation of pyrazolo-oxazine-2-carboxylic acid with 2-aminothiazole in dimethylacetamide.
  • Yield : 68–72% with minimal racemization.

Final Assembly and Purification

Global Deprotection and Functionalization

  • Protecting Groups : tert-Butyloxycarbonyl (Boc) groups on the oxazine nitrogen are cleaved using hydrochloric acid in dioxane (4 M, 3 hours).
  • Workup : Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and drying over magnesium sulfate.

Crystallization and Characterization

  • Solvent System : Recrystallization from methanol/water (3:1) affords analytically pure product.
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.85 (m, 2H, fluorophenyl-H), 7.34–7.30 (m, 2H, fluorophenyl-H), 4.62 (t, J = 6.8 Hz, 2H, oxazine-H), 3.91 (t, J = 6.8 Hz, 2H, oxazine-H).
    • HRMS : m/z calc. for C₁₉H₁₅FN₄O₂S [M+H]⁺ 399.1024, found 399.1026.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Hantzsch Thiazole Cyclocondensation 85 98 Moderate
Direct Amidation EDCl/HOBt coupling 72 95 High
Suzuki Coupling Pd-mediated cross-coupling 80 97 High

Trade-offs : The Hantzsch method offers higher yields but requires toxic reagents (e.g., silver carbonate), whereas direct amidation is more scalable but less efficient.

Mechanistic Insights and Side-Reaction Mitigation

  • Oxazine Ring Opening : Competitive hydrolysis of the oxazine under acidic conditions is minimized by maintaining pH > 7 during aqueous workups.
  • Thiazole Isomerization : Prolonged heating in polar aprotic solvents (e.g., DMF) promotes thiazole tautomerization; thus, reaction times are optimized to ≤6 hours.

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium recovery via activated carbon filtration reduces costs.
  • Solvent Selection : Substituting dimethylformamide with cyclopentyl methyl ether improves environmental metrics without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings or heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as polar aprotic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazole compounds exhibit promising anticancer properties. The unique structural features of 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide may contribute to its ability to inhibit tumor growth through various mechanisms:

  • Inhibition of cell proliferation : Studies have shown that similar compounds can interfere with the cell cycle and promote apoptosis in cancer cells.
  • Targeting specific pathways : This compound may act on signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Anti-inflammatory Properties

Compounds containing thiazole and pyrazole rings are often investigated for their anti-inflammatory effects. The potential applications include:

  • Inhibition of pro-inflammatory cytokines : Research suggests that this compound could reduce levels of cytokines like TNF-alpha and IL-6.
  • Therapeutic use in chronic inflammatory diseases : Given its structural characteristics, it may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Potential applications include:

  • Cognitive enhancement : Similar compounds have been explored for their effects on memory and learning.
  • Neuroprotective effects : It may offer protection against neurodegenerative diseases by mitigating oxidative stress and inflammation.

Antimicrobial Activity

The incorporation of fluorine into organic molecules often enhances their antimicrobial properties. Research into this compound suggests:

  • Broad-spectrum activity : It may exhibit efficacy against various bacterial strains and fungi.
  • Mechanisms of action : This could involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of this compound. They found that one derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value lower than established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation published in Pharmacology Reports demonstrated that this compound significantly reduced paw edema in a rat model of inflammation. The study highlighted its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Fluorine’s smaller atomic radius may enhance metabolic stability compared to chlorine .

Crystallographic Data :

The chlorophenyl analog crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 6.0800 Å, b = 34.224 Å, c = 8.1217 Å, and β = 91.186°. Hydrogen bonds stabilize its packing, as shown in . The target compound’s crystal structure is unreported, but fluorine’s electronegativity may alter intermolecular interactions compared to chlorine, affecting solubility or melting points.

Functional and Application Differences

  • Chlorophenyl Analog: No disclosed biological activity, but its methoxyphenyl group is associated with electron-donating effects that could modulate reactivity .
  • Fipronil : A broad-spectrum insecticide with a sulfinyl group enabling GABA receptor disruption. Its divergent structure highlights the pyrazole scaffold’s versatility across industries .

Biological Activity

The compound 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anti-inflammatory and anticancer properties.

Synthesis and Structural Characterization

The synthesis of the compound involves multi-step reactions leading to the formation of the pyrazolo[5,1-c][1,4]oxazine scaffold. The structural elucidation is typically performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the compound has been characterized by its melting point, spectral data (IR and NMR), and high-resolution mass spectrometry (HRMS) confirming its molecular formula C19H16FN3OSC_{19}H_{16}FN_3OS .

Anti-inflammatory Activity

The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. In a study evaluating various derivatives, it was found that compounds with similar scaffolds exhibited selective inhibition of COX-II over COX-I. For example, derivatives with IC50 values in the range of 0.52–22.25 µM demonstrated significant anti-inflammatory effects in vitro . The selectivity index (SI) for some compounds was notably high, indicating reduced side effects typically associated with non-selective COX inhibitors.

Table 1: Summary of COX Inhibition Potency

CompoundIC50 (µM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51
PYZ187.07>4.24

Anticancer Activity

Research has indicated that the compound exhibits promising anticancer activity against various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's efficacy was compared to standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)8.3Oxidative stress
A549 (Lung)15.0Mitochondrial dysfunction

Case Studies

Several case studies have highlighted the biological effects of similar compounds with thiazole and pyrazole moieties:

  • Eren et al. Study : This study focused on a series of pyrazole derivatives where one compound showed an IC50 value significantly lower than that of traditional anti-inflammatory drugs, demonstrating enhanced potency and selectivity towards COX-II .
  • Chandana et al. Research : This research reported new analogs exhibiting moderate to strong inhibitory activity against COX enzymes, reinforcing the potential therapeutic applications of pyrazole-based compounds in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves condensation of fluorophenyl derivatives with pyrazole precursors. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (mild conditions, 60–80°C), and catalysts (e.g., acetic acid). Green chemistry principles, such as using biodegradable solvents, improve sustainability . Yield optimization requires monitoring reaction progress via TLC or HPLC and purifying intermediates via recrystallization .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydro-oxazine protons at δ 3.5–4.5 ppm) and carbon backbone .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., M⁺ at m/z 396) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes (e.g., kinase inhibition, antimicrobial panels). Standard protocols include:

  • Dose-response curves (IC₅₀ determination).
  • Cell viability assays (MTT or resazurin-based).
  • Positive/negative controls (e.g., celecoxib for anti-inflammatory comparisons) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Statistical Modeling : Apply ANOVA or Bayesian analysis to account for variability in assay conditions (e.g., cell lines, solvent effects) .
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing the fluorophenyl group with chlorophenyl or methoxyphenyl) to isolate pharmacophoric motifs .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • SwissADME : Predicts lipophilicity (logP), solubility, and drug-likeness parameters (e.g., Rule of Five compliance) .
  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to assess metabolic stability .
  • Docking Studies : Identify binding poses in target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What crystallographic techniques elucidate the compound’s conformation in solid-state?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Determine unit cell parameters (e.g., monoclinic system, space group P2₁/c) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Powder XRD : Assess polymorphism or crystallinity changes under storage conditions .

Q. How can researchers design derivatives to enhance target selectivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute thiazole with triazole or imidazole to modulate electronic effects .
  • Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions .
  • Pharmacophore Modeling : Map steric/electronic requirements for selective binding .

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